molecular formula C9H8F4N2O B2632426 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 1261024-57-0

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide

Cat. No.: B2632426
CAS No.: 1261024-57-0
M. Wt: 236.17
InChI Key: SGLAKLXJPNUTSY-UHFFFAOYSA-N
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Description

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. These reactions often require specific reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride . These compounds share the trifluoromethyl group but differ in their overall structure and properties.

Uniqueness

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-8-5(4-7(14)15-16)2-1-3-6(8)9(11,12)13/h1-3,16H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLAKLXJPNUTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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